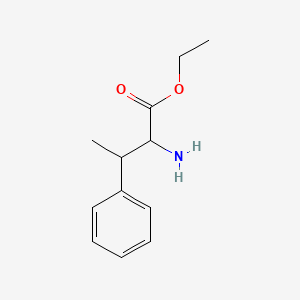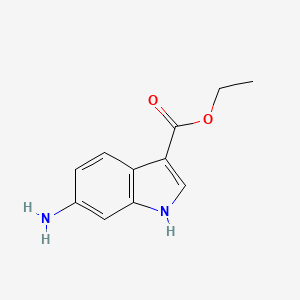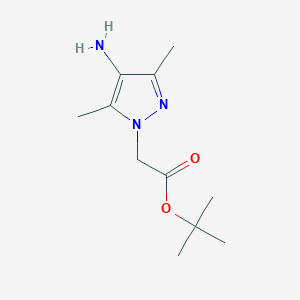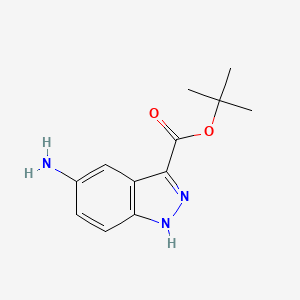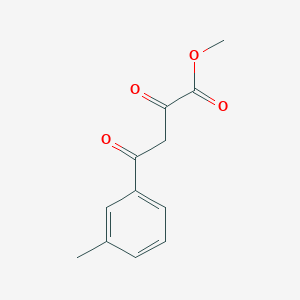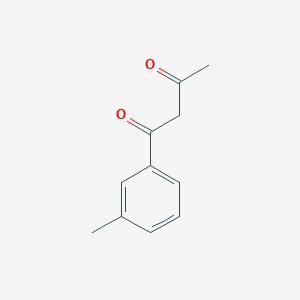
1-(3-Methylphenyl)-1,3-butanedione
Overview
Description
1-(3-Methylphenyl)-1,3-butanedione, also known as 3-Methylacetophenone, is an organic compound with the molecular formula C₉H₁₀O. It is a derivative of acetophenone, where a methyl group is attached to the meta position of the benzene ring. This compound is known for its distinctive aroma and is used in various applications, including fragrances, flavors, and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-1,3-butanedione can be synthesized through several methods:
Friedel-Crafts Acylation: This involves the reaction of 3-methylbenzene (toluene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring to form the desired product.
Oxidation of 3-Methylacetophenone: Another method involves the oxidation of 3-methylacetophenone using oxidizing agents like chromyl chloride (CrO₂Cl₂) or manganese dioxide (MnO₂).
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale Friedel-Crafts acylation reactions. The process involves continuous reactors and efficient separation techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
1-(3-Methylphenyl)-1,3-butanedione undergoes various types of chemical reactions:
Oxidation: The compound can be further oxidized to produce benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), manganese dioxide (MnO₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Lewis acids like aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄)
Major Products Formed:
Oxidation: Benzoic acid derivatives
Reduction: Diols
Substitution: Substituted benzene derivatives
Scientific Research Applications
1-(3-Methylphenyl)-1,3-butanedione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.
Industry: It is employed in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism by which 1-(3-Methylphenyl)-1,3-butanedione exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
4-Methylacetophenone
2-Methylacetophenone
Benzophenone
Properties
IUPAC Name |
1-(3-methylphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAQHQDPAVFKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558203 | |
| Record name | 1-(3-Methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61551-89-1 | |
| Record name | 1-(3-Methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
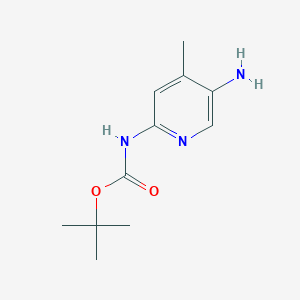
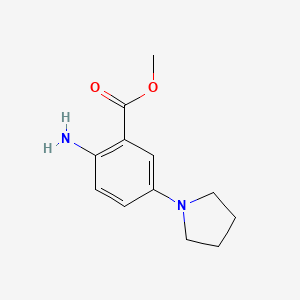
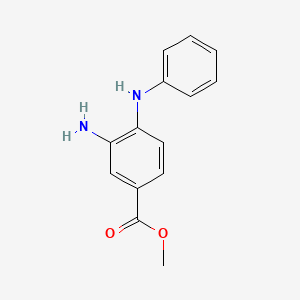
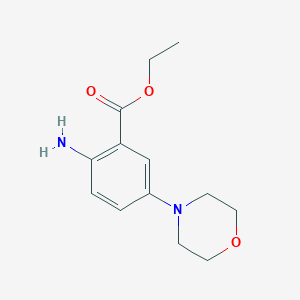
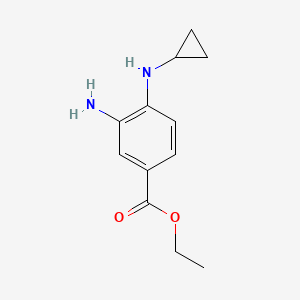
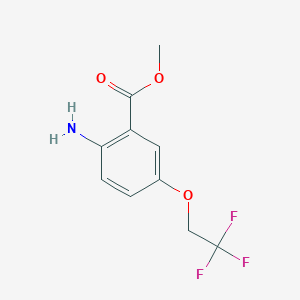
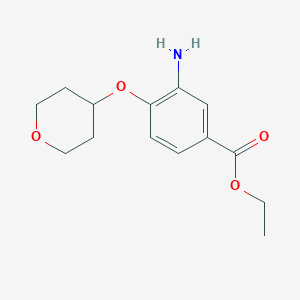
![Methyl 3-amino-4-[(cyclohexylmethyl)amino]benzoate](/img/structure/B7866088.png)

